Methyl 3,6-dichloro-2-fluorobenzoate
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Overview
Description
Methyl 3,6-dichloro-2-fluorobenzoate: is a synthetic organic compound with the molecular formula C8H4Cl2FO2 . It is known for its potent inhibitory effects on protein tyrosine phosphatases, which contribute to its anti-inflammatory, anti-tumor, and anti-diabetic activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,6-dichloro-2-fluorobenzoate can be synthesized through various synthetic routes. One common method involves the esterification of 3,6-dichloro-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 3,6-dichloro-2-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products include substituted benzoates with various functional groups.
Reduction: The primary product is the corresponding alcohol.
Oxidation: Major products include carboxylic acids and other oxidized derivatives.
Scientific Research Applications
Methyl 3,6-dichloro-2-fluorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s inhibitory effects on protein tyrosine phosphatases make it valuable in studying cellular signaling pathways.
Medicine: Its anti-inflammatory, anti-tumor, and anti-diabetic properties are explored for potential therapeutic applications.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3,6-dichloro-2-fluorobenzoate involves the inhibition of protein tyrosine phosphatases. By binding to the active site of these enzymes, the compound prevents the dephosphorylation of tyrosine residues on proteins, thereby modulating various cellular signaling pathways. This inhibition can lead to anti-inflammatory, anti-tumor, and anti-diabetic effects.
Comparison with Similar Compounds
- Methyl 3,6-dichlorobenzoate
- Methyl 2-fluorobenzoate
- Methyl 3,6-difluorobenzoate
Comparison: Methyl 3,6-dichloro-2-fluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of fluorine enhances the compound’s lipophilicity and metabolic stability, while the chlorine atoms contribute to its reactivity in substitution reactions.
Properties
IUPAC Name |
methyl 3,6-dichloro-2-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMYVEVPOYNGIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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